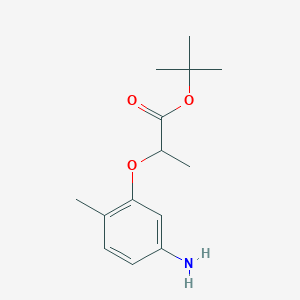

![molecular formula C21H27ClN2O3S B2926523 Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330613-10-9](/img/structure/B2926523.png)

Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

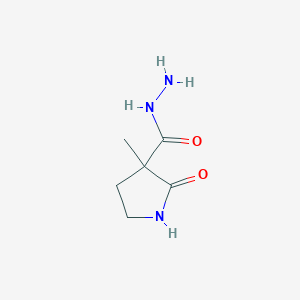

This compound contains several functional groups and structural features that are common in medicinal chemistry. It has an isopropyl group, a phenylpropanamido group, and a tetrahydrothieno[2,3-c]pyridine ring. These groups could potentially contribute to the biological activity of the compound .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a tetrahydrothieno[2,3-c]pyridine ring, which is a bicyclic structure containing a five-membered thieno ring fused with a six-membered pyridine ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group could participate in reactions with acids or bases, and the pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride belongs to a class of compounds that have been the subject of extensive research due to their significant biological activities. One study by Moloney (2001) focused on synthesizing related molecules as potential anti-inflammatory agents (Moloney, 2001). Additionally, Youssef et al. (2012) reported on the synthesis of compounds using both conventional chemical methods and modern microwave techniques, which are relevant to the synthesis process of such compounds (Youssef, Azab, & Youssef, 2012).

Antimicrobial Properties

A study by Shastri and Post (2019) demonstrated that some derivatives in this chemical class exhibit significant antimicrobial activity (Shastri & Post, 2019).

Catalytic Applications

The research by Ishihara, Niwa, and Kosugi (2008) highlighted the use of certain pyridine derivatives as effective organocatalysts for the transesterification reaction, a process that could be relevant to the compound (Ishihara, Niwa, & Kosugi, 2008).

Luminescence Enhancement in Nanoparticles

Research by Tigaa, Lucas, and de Bettencourt-Dias (2017) explored the sensitization of lanthanide ion emission by certain pyridine derivatives when used as capping agents on nanoparticles, which might suggest similar applications for the compound (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(3-phenylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S.ClH/c1-14(2)23-12-11-16-17(13-23)27-20(19(16)21(25)26-3)22-18(24)10-9-15-7-5-4-6-8-15;/h4-8,14H,9-13H2,1-3H3,(H,22,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRNHBPJCZKOMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

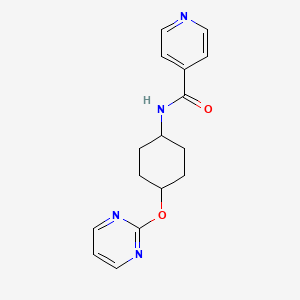

![N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2926441.png)

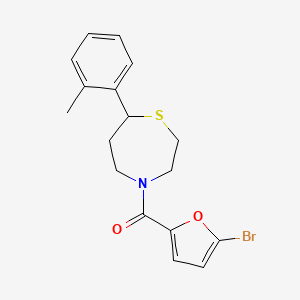

![6-Benzyl-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2926443.png)

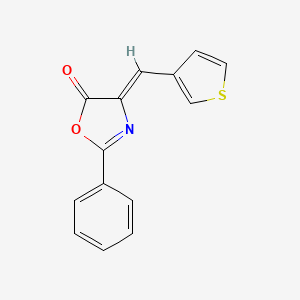

![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate](/img/structure/B2926445.png)

![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thien-2-ylmethyl)propanamide](/img/structure/B2926448.png)

![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)

![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)